1,2-Dioleoyloxy-3-(dimethylamino)propane
Overview
Description
1,2-Dioleoyl-3-Dimethylammonium Propane is an ionizable cationic lipid known for its low cytotoxicity and high transfection efficiency. It is neutral at physiological pH but acquires a positive charge in the endosomal body due to protonation of free amines at pH below its pKa . This compound is widely used in nanomedicine as a component of lipid-polymer hybrid nanoparticles, which are utilized to encapsulate biologically active molecules such as mRNA, siRNA, and plasmid DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-3-Dimethylammonium Propane is synthesized through the esterification of oleic acid with 3-dimethylaminopropane. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of 1,2-Dioleoyl-3-Dimethylammonium Propane involves large-scale esterification processes. The reaction mixture is subjected to purification steps, including distillation and crystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dioleoyl-3-Dimethylammonium Propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various degradation products.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where the dimethylammonium group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
1,2-Dioleoyl-3-Dimethylammonium Propane has numerous applications in scientific research:
Mechanism of Action
1,2-Dioleoyl-3-Dimethylammonium Propane exerts its effects through electrostatic interactions with anionic lipids present in the endosomal membrane. These interactions trigger the release of nucleic acids from the lipid nanoparticles, promoting membrane cleavage and enabling intracellular delivery . The compound targets specific molecular pathways involved in gene expression and regulation .
Comparison with Similar Compounds
1,2-Dioleoyl-3-Trimethylammonium Propane: This compound is also a cationic lipid used in liposome formation and gene delivery.
YSK05: A cationic lipid with higher fusogenicity compared to 1,2-Dioleoyl-3-Dimethylammonium Propane.
Uniqueness: 1,2-Dioleoyl-3-Dimethylammonium Propane is unique due to its low cytotoxicity and high transfection efficiency. It is neutral at physiological pH, which minimizes potential side effects and enhances its suitability for in vivo applications .
Properties
IUPAC Name |
[3-(dimethylamino)-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H77NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,39H,5-18,23-38H2,1-4H3/b21-19-,22-20- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDLOCKCVISJKK-WRBBJXAJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H77NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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